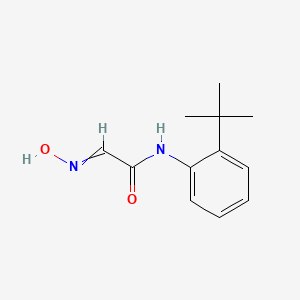![molecular formula C12H22N4O9 B14626937 2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate CAS No. 54661-99-3](/img/structure/B14626937.png)
2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate is a chemical compound with the molecular formula C12H22N4O9 It is known for its complex structure, which includes multiple functional groups such as carbamates and ethoxycarbonyl groups
Méthodes De Préparation
The synthesis of 2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate typically involves multiple steps. One common method includes the reaction of ethoxycarbonylamino compounds with carbamoyloxy ethoxyethyl groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of advanced analytical techniques such as NMR spectroscopy and mass spectrometry is crucial in monitoring the reaction progress and confirming the structure of the final product .
Analyse Des Réactions Chimiques
2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines and alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and the reagents used .
Applications De Recherche Scientifique
2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems and as a prodrug.
Mécanisme D'action
The mechanism of action of 2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with enzymes, leading to inhibition of their activity. It may also interact with cellular receptors and signaling pathways, modulating various biological processes . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate can be compared with other similar compounds such as:
Diethyl 4,12-dioxo-5,8,11-trioxa-2,3,13,14-tetraazapentadecane-1,15-dioate: This compound has a similar structure but differs in the arrangement of functional groups.
Diaethylenglykol-bis-aethylhydrazodicarboxylat: Another related compound with different substituents on the ethoxycarbonyl groups.
Propriétés
Numéro CAS |
54661-99-3 |
|---|---|
Formule moléculaire |
C12H22N4O9 |
Poids moléculaire |
366.32 g/mol |
Nom IUPAC |
2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate |
InChI |
InChI=1S/C12H22N4O9/c1-3-22-9(17)13-15-11(19)24-7-5-21-6-8-25-12(20)16-14-10(18)23-4-2/h3-8H2,1-2H3,(H,13,17)(H,14,18)(H,15,19)(H,16,20) |
Clé InChI |
NYUIZQQQAYUWBO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NNC(=O)OCCOCCOC(=O)NNC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



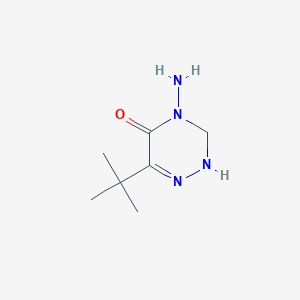
![1,3-Bis[dodecyl(methyl)amino]propan-2-ol](/img/structure/B14626876.png)
![2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)](/img/structure/B14626878.png)
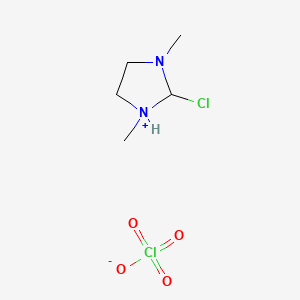


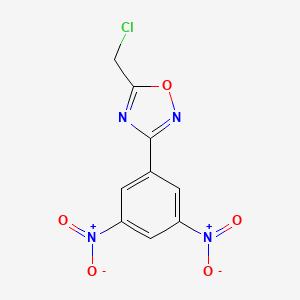



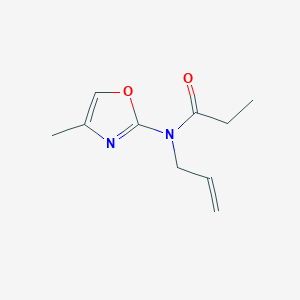
![N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide](/img/structure/B14626917.png)
